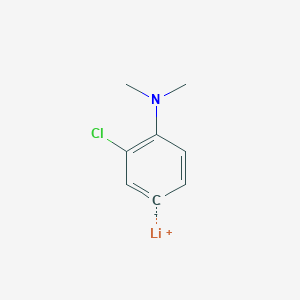
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine typically involves the reaction of 2-chloro-N,N-dimethylbenzene with an organolithium reagent. One common method is the halogen-lithium exchange reaction, where 2-chloro-N,N-dimethylbenzene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene compounds.
Applications De Recherche Scientifique
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form complexes with transition metals, facilitating catalytic processes in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;2-butenyl: Another organolithium compound with a different alkyl group.
2-Chloro-N,N-dimethylethylamine: A related compound with a similar amine group but different substitution pattern.
Uniqueness
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other organolithium compounds may not be as effective.
Propriétés
Numéro CAS |
718642-14-9 |
|---|---|
Formule moléculaire |
C8H9ClLiN |
Poids moléculaire |
161.6 g/mol |
Nom IUPAC |
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine |
InChI |
InChI=1S/C8H9ClN.Li/c1-10(2)8-6-4-3-5-7(8)9;/h4-6H,1-2H3;/q-1;+1 |
Clé InChI |
GSKHLFNHUYCYQC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN(C)C1=C(C=[C-]C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


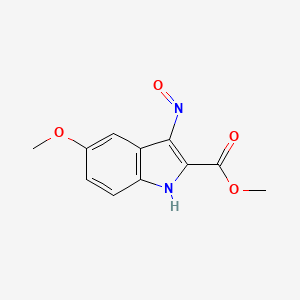

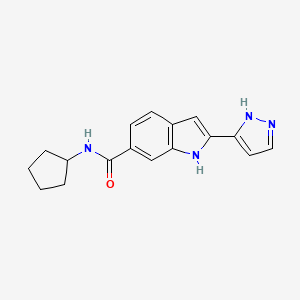

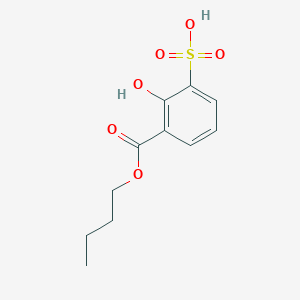

![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
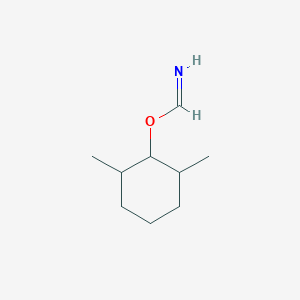
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
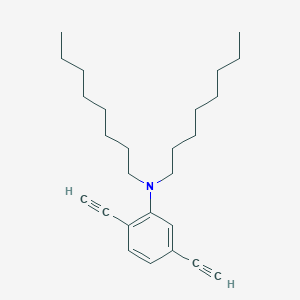
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
